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molecular formula C8H14N4O B8457518 6-(2-Methylpropoxy)-2,4-diaminopyrimidine

6-(2-Methylpropoxy)-2,4-diaminopyrimidine

Cat. No. B8457518
M. Wt: 182.22 g/mol
InChI Key: MUQUWSLXHQSYBB-UHFFFAOYSA-N
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Patent
US09364407B2

Procedure details

To a solution of 6.9 g (0.30 mol) sodium in 185 ml isobutyl alcohol were added 43.4 g (0.30 mol) 2,4-diamino-6-chloropyrimidine. The mixture was heated under reflux with stirring for 10 h. The reaction mixture was then stirred at 80° C. for a further 36 h. After the reaction was ended the precipitated NaCl was separated off and the solution was concentrated to dryness. The residue was repeatedly taken up in ethanol and again concentrated in order to remove residual isobutyl alcohol. After drying, 6-(2-methylpropoxy)-2,4-diaminopyrimidine (41.3 g, 75%) was obtained as a yellow oil.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[NH2:2][C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[C:5](Cl)[N:4]=1.[Na+].[Cl-].[CH2:13]([OH:17])[CH:14]([CH3:16])[CH3:15]>>[CH3:15][CH:14]([CH3:16])[CH2:13][O:17][C:5]1[N:4]=[C:3]([NH2:2])[N:8]=[C:7]([NH2:9])[CH:6]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
[Na]
Name
Quantity
43.4 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)N)Cl
Name
Quantity
185 mL
Type
reactant
Smiles
C(C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at 80° C. for a further 36 h
Duration
36 h
CUSTOM
Type
CUSTOM
Details
was separated off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in order
CUSTOM
Type
CUSTOM
Details
to remove residual isobutyl alcohol
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC(COC1=CC(=NC(=N1)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 41.3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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